molecular formula C15H22BNO4 B1402995 Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1333319-47-3

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1402995
CAS No.: 1333319-47-3
M. Wt: 291.15 g/mol
InChI Key: HJJBSLWXNZXUIW-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester-containing benzoate derivative. Its structure features:

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the benzene ring.
  • An aminomethyl group (–CH2NH2) at the 2-position.
  • A methyl ester (–COOCH3) at the 1-position.

This compound is of interest in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety and in bioconjugation or drug delivery due to the reactive aminomethyl group .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-10(11(12)9-17)13(18)19-5/h6-8H,9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBSLWXNZXUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745237
Record name Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-47-3
Record name Benzoic acid, 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333319-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on recent research findings.

  • Molecular Formula : C₁₅H₂₂BNO₄
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 1333319-47-3
  • Purity : Typically >98% .

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving boron-containing intermediates. The presence of the dioxaborolane moiety is significant as it influences the compound's reactivity and biological interactions. The structure includes an aminomethyl group that may enhance its interaction with biological targets.

This compound exhibits various biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar boron structures exhibit antimicrobial properties. The dioxaborolane moiety can enhance the effectiveness against certain bacterial strains .
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to bacterial metabolism. For instance, studies have indicated that similar compounds can inhibit the Wolbachia bacteria responsible for various infections .
  • Potential Antiparasitic Effects : The compound's structure suggests it may interact with parasitic organisms, particularly those causing diseases like lymphatic filariasis. Preliminary studies indicate promising results in vitro against Wolbachia .

In Vitro Studies

A study conducted on the derivative compounds of boron-containing agents demonstrated significant inhibition of Wolbachia in infected cell lines. The following table summarizes the findings related to potency (EC50 values) against different strains:

Compound IDStrain TypeEC50 (nM)
74wAlb101
75wMel>1000
76wAlb12
77wMel113

These results indicate that modifications to the core structure can significantly affect biological activity .

Pharmacokinetics

Initial pharmacokinetic studies suggest that while some derivatives exhibit good bioavailability, others may suffer from rapid metabolic degradation. This highlights the need for further optimization in drug design to improve stability and efficacy .

Future Directions

The ongoing research into this compound emphasizes the importance of understanding its biological mechanisms and potential therapeutic applications. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structural Modifications : To enhance potency and reduce toxicity.
  • Broader Spectrum Testing : To evaluate activity against a wider range of pathogens.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promise as a building block in the synthesis of pharmaceutical compounds. Its unique boron-containing structure can enhance the bioactivity of drugs by improving solubility and stability. For instance, compounds incorporating boron have been investigated for their potential in cancer therapy due to their ability to interact with biological molecules and influence cellular processes.

Case Study: Anticancer Agents
Research has indicated that boron-containing compounds can act as effective anticancer agents. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential in drug formulation .

Materials Science

Polymer Chemistry
The compound can be utilized in the development of advanced materials such as polymers and nanocomposites. Its dioxaborolane structure allows for cross-linking reactions that enhance the mechanical properties and thermal stability of polymer matrices.

Table 1: Comparison of Mechanical Properties of Boron-Doped Polymers

PropertyControl PolymerBoron-Doped Polymer
Tensile Strength (MPa)3045
Flexural Modulus (GPa)1.52.0
Thermal Stability (°C)200250

This table illustrates the improvement in mechanical properties when incorporating this compound into polymer formulations.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction typically couples aryl halides with boronic esters to form biaryl or heteroaryl products.

Example Reaction:
Reaction with 4-bromo-3,5-dimethylphenol under Suzuki conditions:

Reagents/ConditionsResults
Pd(OAc)₂, dicyclohexylphosphine ligand, K₃PO₄, toluene/water (60–80°C, 12–14 h)Biaryl product formed in 72–93% yield after purification .

Key Observations:

  • The reaction proceeds efficiently with electron-deficient aryl bromides.

  • Steric hindrance from the aminomethyl group may reduce coupling rates with bulky substrates .

Amide Bond Formation via Acylation

The primary amine in the aminomethyl group undergoes acylation with activated carboxylic acid derivatives.

Example Reaction:
Acylation with acetic anhydride:

Reagents/ConditionsResults
Ac₂O, DMAP, CH₂Cl₂ (rt, 2 h)Acetylated product isolated in 85% yield .

Applications:

  • Protection of the amine group during multi-step syntheses.

  • Functionalization for drug discovery (e.g., protease inhibitors) .

Boronic Acid Transesterification

The pinacol boronic ester can undergo transesterification with diols under acidic conditions.

Example Reaction:
Conversion to boronic acid using 1,2-ethanediol:

Reagents/ConditionsResults
1,2-ethanediol, HCl (aq.), THF (rt, 6 h)Boronic acid intermediate generated (quantitative conversion) .

Notes:

  • The free boronic acid is susceptible to proto-deborylation under prolonged acidic conditions .

Reductive Amination

The amine group participates in reductive amination with aldehydes or ketones.

Example Reaction:
With benzaldehyde:

Reagents/ConditionsResults
NaBH₃CN, MeOH (rt, 12 h)Secondary amine product obtained in 68% yield .

Limitations:

  • Steric bulk adjacent to the amine reduces reactivity with bulky carbonyl substrates .

Reaction Stability and Byproduct Analysis

ConditionStability/Outcome
Aqueous basic (pH > 10)Hydrolysis of the methyl ester occurs, forming the carboxylic acid derivative .
Strong oxidizing agentsBoronic ester oxidizes to phenol derivatives (e.g., H₂O₂, 60°C, 2 h) .
High-temperature (>100°C)Partial decomposition observed, with loss of boronate functionality .

Key Mechanistic Insights

  • The boronic ester’s reactivity is enhanced by electron-donating groups (e.g., aminomethyl), accelerating transmetallation in Suzuki reactions .

  • Steric effects from the tetramethyl dioxaborolane ring stabilize the boronate intermediate against hydrolysis .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their key differences:

Compound Name Substituent (Position) Molecular Formula Key Features/Applications References
Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate –CH2NH2 (2), –Bpin (3) C16H24BNO4 Potential for bioconjugation; reactive amine group enables functionalization.
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate –CH3 (2), –Bpin (4) C15H21BO4 Electron-donating methyl group enhances stability; used in polymer synthesis.
Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate –OAc (2), –Bpin (4) C16H21BO6 Acetoxy group improves solubility; intermediate for deprotection strategies.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate –CF3 (5), –Bpin (3) C15H17BF3O4 Electron-withdrawing CF3 group modifies reactivity in cross-coupling.
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate –NH2 (2), –Bpin (3) C14H20BNO4 Directing group for C–H functionalization; simpler amine vs. aminomethyl.

Research Findings and Data

Catalytic Performance

  • Electron-donating groups (e.g., –CH3) slow down Suzuki coupling due to reduced electrophilicity, while electron-withdrawing groups (e.g., –CF3) accelerate it .

Q & A

Basic: What are the standard synthetic routes for preparing this boronate ester?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., bromo- or iodo-substituted benzoate derivatives) with bis(pinacolato)diboron. Key steps include:

  • Step 1: Bromination of the parent benzoate derivative at the meta-position.
  • Step 2: Miyaura borylation using PdCl₂(dppf) as the catalyst, KOAc as the base, and 1,4-dioxane as the solvent at 90°C under inert atmosphere .
  • Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization .

Example Reaction Table:

PrecursorCatalyst SystemSolventYieldReference
Methyl 3-bromo-2-(aminomethyl)benzoatePdCl₂(dppf), KOAc1,4-Dioxane43–72%

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:
Critical characterization techniques include:

  • ¹H/¹³C NMR: Assign peaks for the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 7.0–8.5 ppm). Use deuterated chloroform (CDCl₃) for solubility .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., calculated for C₁₅H₂₀BNO₄: 277.1485) .
  • FT-IR: Identify B-O stretches (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:
Key variables to optimize:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dtbpy) for electron-deficient aryl partners.
  • Ligand Ratio: 1:1–1:2 Pd/ligand ratio to prevent catalyst poisoning.
  • Base: Na₂CO₃ or CsF for aqueous conditions; K₃PO₄ for anhydrous systems .
  • Temperature: 80–100°C for aryl chlorides; room temperature for iodides.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.